molecular formula C22H39NO2Sn B1520144 Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane CAS No. 1007847-70-2

Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane

Cat. No. B1520144
CAS RN: 1007847-70-2
M. Wt: 468.3 g/mol
InChI Key: TYKSDTUCXMRYNR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of this compound is C17H34OSn . The CAS Number is 109669-45-6 , and the molecular weight is 373.16 .

Scientific Research Applications

  • Reagent for Heterocyclic Compound Synthesis Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a related compound, is synthesized and used in the preparation of trifluoromethylated heterocyclic compounds. These heterocyclic compounds serve as useful building blocks for the regioselective introduction of functional groups, including aryl groups and iodine (Hanamoto, Hakoshima, & Egashira, 2004).

  • Intermediate in Organic Synthesis Similar organostannane compounds are utilized in various synthetic pathways. For example, tributyl[(methoxymethoxy)methyl]stannane is mentioned as an intermediate in organic synthesis, indicating the broad applicability of such compounds in synthesizing complex organic molecules (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003).

  • Synthesis of Complexes The compound is involved in the Stille coupling reaction, which is a critical step in synthesizing new ligands and metal complexes. For instance, Stille coupling between a similar stannane compound and 4-bromopyridine resulted in the preparation of new pyridine/thiophene hybrid ligands. These ligands were further reacted to isolate complexes that have been characterized through various spectroscopic techniques, showing the utility of these stannane compounds in preparing intricate molecular structures (Farrell, Becker, Lavoie, Shaw, & Ziegler, 2004).

  • Application in Asymmetric Synthesis Chiral variants of these stannane compounds, such as Chiral γ-(Tetrahydropyranyloxy)allylstannane, are used in asymmetric synthesis. These reagents are prepared from easily available chiral sources and are used in reactions with aldehydes to yield products with high diastereoselectivities, demonstrating their role in synthesizing chiral molecules (Kadota, Kobayashi, Okano, Asao, & Yamamoto, 1995).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-[6-(oxan-4-yloxy)pyridin-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO2.3C4H9.Sn/c1-2-6-11-10(3-1)13-9-4-7-12-8-5-9;3*1-3-4-2;/h1-3,9H,4-5,7-8H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSDTUCXMRYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670697
Record name 2-[(Oxan-4-yl)oxy]-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane

CAS RN

1007847-70-2
Record name 2-[(Oxan-4-yl)oxy]-6-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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